N-(4-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide
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Overview
Description
N-(4-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxyphenyl group, a thiazolyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-methylthioamide with α-haloketones under basic conditions.
Coupling with Methoxyphenyl Group: The thiazole derivative is then coupled with 4-methoxyphenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of Benzamide: The final step involves the acylation of the coupled product with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: The compound can be reduced at the carbonyl group of the benzamide moiety to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(4-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Pharmaceuticals: The compound is explored for its potential use in drug formulations and as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)acetamide
- N-(4-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)propionamide
Comparison:
- Uniqueness: N-(4-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is unique due to the presence of the benzamide moiety, which imparts specific chemical and biological properties.
- Differences: The acetamide and propionamide analogs differ in the length of the carbon chain attached to the thiazole ring, which can influence their reactivity and biological activity.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-19-17(11-23-12)13-3-5-14(6-4-13)18(21)20-15-7-9-16(22-2)10-8-15/h3-11H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPNFFSUIXBUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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